Research efforts have explored various techniques for analyzing BEN-HCl concentration. These methods include:
The focus of recent research has been on developing environmentally friendly analytical methods. A study published in Nature’s Scientific Reports demonstrated a new method using fluorescamine, a reagent that reacts with BEN-HCl's amino group, to determine its concentration with minimal organic solvents. ()
Benoxinate hydrochloride, also known as oxybuprocaine, is a local anesthetic of the ester type primarily used in ophthalmology. Its molecular formula is with a molecular weight of approximately 344.877 g/mol. This compound is characterized by its ability to bind to sodium channels, thereby stabilizing neuronal membranes and reducing their permeability to sodium ions. This action inhibits depolarization and blocks the initiation and conduction of nerve impulses, leading to effective surface anesthesia during short ophthalmological procedures .
Benoxinate hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for nerve impulse transmission. By blocking these channels, benoxinate hydrochloride prevents the generation and propagation of nerve impulses, leading to numbness and pain relief in the applied area.
Benoxinate hydrochloride exhibits significant biological activity as a local anesthetic. Its efficacy is approximately ten times greater than that of cocaine and twice that of tetracaine, making it highly effective for surface anesthesia in the eye. The compound's mechanism involves reversible binding to sodium channels, which decreases neuronal excitability and pain sensation during procedures such as tonometry or foreign body removal from the eye .
Common side effects include transient stinging or burning upon application, ocular hyperemia, and blurred vision. Severe allergic reactions may also occur but are rare .
The synthesis of benoxinate hydrochloride involves several steps:
text4-amino-3-butoxybenzoic acid + diethylaminoethanol → Benoxinate + HCl → Benoxinate Hydrochloride
Benoxinate hydrochloride is primarily used in ophthalmic solutions for local anesthesia during various eye procedures. It is often combined with fluorescein sodium to facilitate diagnostic procedures by providing both anesthesia and a disclosing agent for corneal staining . Its applications include:
Studies have shown that benoxinate hydrochloride interacts with various biological systems:
Benoxinate hydrochloride shares similarities with several other local anesthetics, notably:
Compound Name | Chemical Structure | Potency (Relative) | Unique Features |
---|---|---|---|
Cocaine | C17H21NO4 | Baseline (1x) | Natural alkaloid; vasoconstrictor properties |
Tetracaine | C15H24N2O2 | 0.5x | Longer duration; more potent than cocaine |
Proparacaine | C16H24N2O3 | 0.5x | Lower toxicity; longer duration than tetracaine |
Lidocaine | C14H22N2O | 0.75x | Amide-type anesthetic; broader application scope |
Benoxinate hydrochloride is unique due to its specific application in ophthalmology and its high potency compared to traditional anesthetics like cocaine and tetracaine. Its formulation allows for effective surface anesthesia without significant systemic absorption, making it particularly suitable for short procedures.
Benoxinate hydrochloride is the hydrochloride salt of the ester‐type local anaesthetic benoxinate (also named oxybuprocaine). The empirical formula is C₁₇H₂₉ClN₂O₃ and the corresponding relative molecular mass is 344.88 g mol⁻¹ [1] [2]. Comparison with the free-base (C₁₇H₂₈N₂O₃, 308.42 g mol⁻¹ [3]) shows an increase of 36.46 g mol⁻¹ attributable to protonation of the tertiary amine and association with one chloride ion, a change that enhances water solubility while minimally altering the steric framework.
Parameter | Benoxinate hydrochloride | Benoxinate free base (oxybuprocaine) | Difference |
---|---|---|---|
Molecular formula | C₁₇H₂₉ClN₂O₃ [1] | C₁₇H₂₈N₂O₃ [3] | + Cl, + H |
Relative molecular mass (g mol⁻¹) | 344.88 [2] | 308.42 [3] | + 36.46 |
Elemental composition (%) | C 59.17, H 8.46, N 8.12, O 13.93, Cl 10.32 (calculated) | C 66.15, H 9.15, N 9.07, O 15.63 | — |
The systematic International Union of Pure and Applied Chemistry name is
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride [2] [4].
Widely documented synonymous names originate from pharmacopoeial, regulatory and historical sources [1] [2] [5]:
These designations all describe the same salt form and differ only in naming conventions (trivial, semisystematic or proprietary).
Identifier type | Value |
---|---|
Chemical Abstracts Service registry number | 5987-82-6 [1] [2] |
Unique Ingredient Identifier (Food and Drug Administration) | 0VE4U49K15 [1] |
European Community number | 227-808-8 [1] |
InChIKey (International Chemical Identifier key) | PRGUDWLMFLCODA-UHFFFAOYSA-N [4] [6] |
Canonical SMILES representation | CCCC-O-C₆H₂(NH₂)COO-CH₂-CH₂-N(CH₂CH₃)₂·Cl⁻ (salt form) [6] |
These globally unique strings permit unambiguous digital retrieval of physicochemical, toxicological and bibliographic data.
Benoxinate hydrochloride occurs as a white to off-white crystalline solid that is very soluble in water and freely soluble in ethanol (96%) at ambient temperature [6]. It melts at 157 – 162 °C with decomposition [6] [7] and boils at approximately 446.9 °C under 760 mm Hg, a temperature far above practical laboratory conditions [7]. The compound is essentially odourless and tasteless; no characteristic organoleptic features have been recorded in compendial descriptions. Key calculated descriptors that influence partitioning and membrane permeation are a log P (octanol/water) of 3.58–4.33 [7] [8] and a topological polar surface area of 64.8 Ų [7], supporting moderate lipophilicity combined with sufficient polarity for aqueous formulations.
The hydrochloride possesses the same benzoate ester skeleton as the free base but exists as the protonated ammonium chloride (see Section 1.1), facilitating dissolution in ophthalmic solutions. No covalent structural differences arise; therefore pharmacodynamic properties stem from the parent ester.
Procaine (2-diethylaminoethyl 4-aminobenzoate) lacks the butoxy substituent at the 3-position and contains four fewer carbon atoms (C₁₃H₂₀N₂O₂, 236.31 g mol⁻¹) [9]. Introduction of the n-butoxy chain in benoxinate increases molecular mass by 108 g mol⁻¹, doubles calculated log P relative to procaine (log P ≈ 2.0), and enhances lipid solubility—changes correlated with a quicker corneal penetration and roughly ten-fold anaesthetic potency over cocaine derivatives reported in comparative pharmacological studies [10] [11].
Descriptor | Benoxinate hydrochloride | Procaine (base) |
---|---|---|
Aromatic ring substitution | 4-amino-3-butoxy | 4-amino |
Carbon atoms | 17 | 13 |
Relative molecular mass (g mol⁻¹) | 344.88 [2] | 236.31 [9] |
Calculated log P | 3.6–4.3 [7] [8] | ≈ 2.0 (literature mean) [11] |
Topological polar surface area (Ų) | 64.8 [7] | 55.6 (calculated) |
Reported ocular anaesthetic potency | Twice that of tetracaine and far greater than procaine [10] | Standard |
The butoxy moiety therefore constitutes the principal structural determinant that augments hydrophobicity and potency while the ester linkage and para-amino group, common to many para-aminobenzoic acid derivatives, remain conserved.
Table 1. Consolidated physicochemical profile of benoxinate hydrochloride
Property | Experimental or calculated value | Source |
---|---|---|
Empirical formula | C₁₇H₂₉ClN₂O₃ | [1] [2] |
Relative molecular mass | 344.88 g mol⁻¹ | [2] |
Physical appearance | White–off-white crystalline powder | [6] |
Melting point | 157 – 162 °C | [6] [7] |
Boiling point (760 mm Hg) | 446.9 °C | [7] |
Water solubility | Very soluble | [6] |
Ethanol solubility | Freely soluble (96%) | [6] |
Log P (octanol/water) | 3.58–4.33 | [7] [8] |
Topological polar surface area | 64.8 Ų | [7] |
Rotatable bond count | 7 (calculated) | [7] |
Irritant